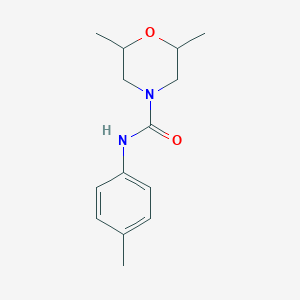
4-(N-(P-Tolyl)carbamoyl)-2,6-dimethylmorpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(N-(p-Tolyl)carbamoyl)-2,6-Dimethylmorpholin ist eine chemische Verbindung mit der Summenformel C12H16N2O2. Sie ist bekannt für ihre einzigartige Struktur, die einen Morpholinring umfasst, der mit einer p-Tolylcarbamoylgruppe und zwei Methylgruppen substituiert ist.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 4-(N-(p-Tolyl)carbamoyl)-2,6-Dimethylmorpholin erfolgt in der Regel durch Reaktion von p-Tolylisocyanat mit 2,6-Dimethylmorpholin. Die Reaktion wird unter kontrollierten Bedingungen durchgeführt, häufig in Gegenwart eines geeigneten Lösungsmittels wie Dichlormethan oder Tetrahydrofuran. Das Reaktionsgemisch wird bei Raumtemperatur oder leicht erhöhten Temperaturen gerührt, um die Bildung des gewünschten Produkts zu ermöglichen.
Industrielle Produktionsverfahren
Obwohl spezifische industrielle Produktionsverfahren für 4-(N-(p-Tolyl)carbamoyl)-2,6-Dimethylmorpholin nicht umfassend dokumentiert sind, besteht der allgemeine Ansatz in der Skalierung der Labor-Syntheseverfahren. Dazu gehören die Optimierung der Reaktionsbedingungen, die Verwendung größerer Reaktionsbehälter und die Sicherstellung geeigneter Reinigungstechniken, um die Verbindung in hoher Ausbeute und Reinheit zu erhalten.
Analyse Chemischer Reaktionen
Reaktionstypen
4-(N-(p-Tolyl)carbamoyl)-2,6-Dimethylmorpholin kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Kaliumpermanganat oder Wasserstoffperoxid oxidiert werden.
Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Lithiumaluminiumhydrid durchgeführt werden.
Substitution: Die Verbindung kann an nukleophilen Substitutionsreaktionen teilnehmen, bei denen der Morpholinring oder die p-Tolylgruppe durch andere funktionelle Gruppen substituiert werden können.
Häufige Reagenzien und Bedingungen
Oxidation: Kaliumpermanganat in einem sauren Medium.
Reduktion: Lithiumaluminiumhydrid in wasserfreiem Ether.
Substitution: Nukleophile wie Amine oder Alkoxide in Gegenwart einer geeigneten Base.
Hauptprodukte, die gebildet werden
Oxidation: Bildung der entsprechenden N-Oxid-Derivate.
Reduktion: Bildung von Amin-Derivaten.
Substitution: Bildung von substituierten Morpholin- oder p-Tolyl-Derivaten.
Wissenschaftliche Forschungsanwendungen
4-(N-(p-Tolyl)carbamoyl)-2,6-Dimethylmorpholin hat mehrere Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Verwendung als Baustein in der organischen Synthese zur Herstellung komplexerer Moleküle.
Biologie: Untersucht auf seine potenzielle biologische Aktivität und Wechselwirkungen mit Biomolekülen.
Medizin: Erforscht auf seine potenziellen therapeutischen Eigenschaften, einschließlich seiner Rolle als Vorläufer in der Arzneimittelentwicklung.
Industrie: Anwendung bei der Entwicklung von Spezialchemikalien und -materialien.
Wirkmechanismus
Der Wirkmechanismus von 4-(N-(p-Tolyl)carbamoyl)-2,6-Dimethylmorpholin beinhaltet seine Wechselwirkung mit bestimmten molekularen Zielstrukturen. Die Verbindung kann an Enzyme oder Rezeptoren binden und deren Aktivität modulieren. Die genauen Wege und Zielstrukturen hängen von der spezifischen Anwendung und dem Kontext ab, in dem die Verbindung verwendet wird.
Wirkmechanismus
The mechanism of action of 4-(N-(P-Tolyl)carbamoyl)-2,6-dimethylmorpholine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
4-(N-(p-Tolyl)carbamoyl)morpholin: Ähnliche Struktur, aber es fehlen die beiden Methylgruppen am Morpholinring.
2,6-Dimethylmorpholin: Es fehlt die p-Tolylcarbamoylgruppe.
N-(p-Tolyl)carbamoyl-Derivate: Verbindungen mit ähnlichen Carbamoylgruppen, aber unterschiedlichen Kernstrukturen.
Einzigartigkeit
4-(N-(p-Tolyl)carbamoyl)-2,6-Dimethylmorpholin ist aufgrund der Kombination aus Morpholinring, p-Tolylcarbamoylgruppe und zwei Methylgruppen einzigartig. Diese einzigartige Struktur verleiht spezifische chemische und physikalische Eigenschaften, die sie für verschiedene Anwendungen in Forschung und Industrie wertvoll machen.
Eigenschaften
CAS-Nummer |
77280-32-1 |
|---|---|
Molekularformel |
C14H20N2O2 |
Molekulargewicht |
248.32 g/mol |
IUPAC-Name |
2,6-dimethyl-N-(4-methylphenyl)morpholine-4-carboxamide |
InChI |
InChI=1S/C14H20N2O2/c1-10-4-6-13(7-5-10)15-14(17)16-8-11(2)18-12(3)9-16/h4-7,11-12H,8-9H2,1-3H3,(H,15,17) |
InChI-Schlüssel |
JFAZJXHKUTYROF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CN(CC(O1)C)C(=O)NC2=CC=C(C=C2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


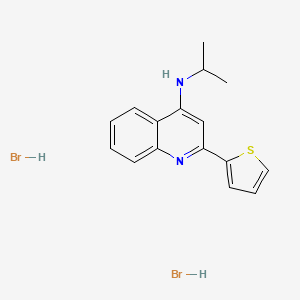
![1-Bromo-9-oxopentacyclo[4.3.0.0~2,5~.0~3,8~.0~4,7~]nonane-4-carboxylic acid](/img/structure/B11947200.png)

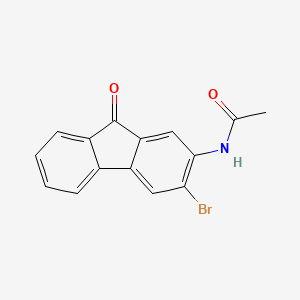
![2-{Methoxy[1-(trimethylsilyl)cyclopropyl]methyl}cyclohexan-1-one](/img/structure/B11947215.png)

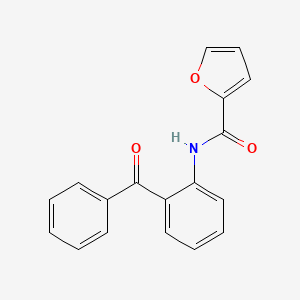
![9lambda~6~-Thiabicyclo[4.2.1]non-7-ene-9,9-dione](/img/structure/B11947239.png)
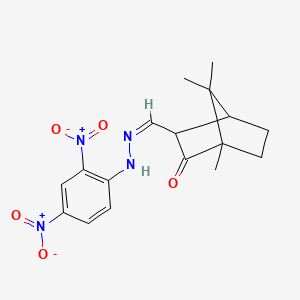
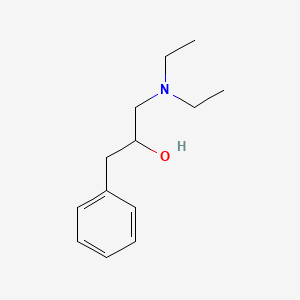

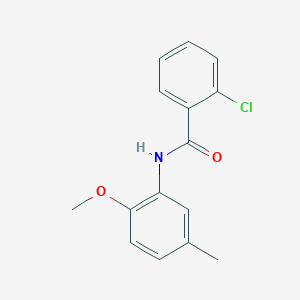
![2,2-Diphenyl-N-(2,2,2-trichloro-1-{[(2-naphthylamino)carbonothioyl]amino}ethyl)acetamide](/img/structure/B11947301.png)

